DL-Asarinin

Catalog No.
S543033
CAS No.
607-80-7
M.F
C20H18O6
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Asarinin

CAS Number

607-80-7

Product Name

DL-Asarinin

IUPAC Name

5-[3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2

InChI Key

PEYUIKBAABKQKQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

asarinin, epi-sesamin, episesamin, sesamin, sesamin, (1R-(1alpha,3aalpha,4alpha,6aalpha))-isomer, sesamin, (1R-(1alpha,3aalpha,4beta,6aalpha))-isomer

Canonical SMILES

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6

Isomeric SMILES

C1[C@H]2[C@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)[C@H](O1)C5=CC6=C(C=C5)OCO6

The exact mass of the compound Sesamin is 354.1103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 640330. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. It belongs to the ontological category of benzodioxoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

DL-Asarinin is the racemic mixture of asarinin, a furofuran lignan that is the C7' epimer of the more widely known sesamin. As a synthetically accessible and well-defined chemical entity, DL-Asarinin serves as a crucial reference standard and research tool. Its value lies in providing a consistent, 1:1 mixture of the (+)- and (-)-enantiomers, which is essential for applications where stereochemical effects are under investigation or where a defined, non-chiral starting material is required for derivatization or process development. This contrasts with naturally derived lignans, which typically occur as single, often variable, enantiomers.

Substituting DL-Asarinin with its natural epimer, (+)-asarinin (sesamin), or with crude lignan-containing plant extracts introduces critical variables that undermine research reproducibility and process control. Biological systems, particularly enzymes and receptors, often interact differently with each enantiomer, meaning the racemic mixture can exhibit a distinct pharmacological or toxicological profile compared to a single pure isomer. Crude extracts present even greater challenges due to inconsistent composition, variable purity, and the presence of interfering compounds. For applications in metabolic studies, insecticide formulation, or as a synthetic precursor, the defined 1:1 stoichiometry and high purity of DL-Asarinin provide a non-negotiable baseline for generating reliable, scalable, and transferable data.

Distinct Antiviral Activity Profile Compared to Sesamin

In antiviral assays against Foot-and-Mouth Disease Virus (FMDV), the stereochemistry at the C7' position significantly impacts potency. The (-)-asarinin enantiomer demonstrates substantially stronger inhibition of the viral RNA-dependent RNA polymerase (3Dpol) than its epimer, sesamin. Specifically, (-)-asarinin showed an IC50 of 10.37 µM in a cell-based 3Dpol assay, whereas sesamin was approximately 7.2-fold less potent with an IC50 of 74.89 µM. As DL-Asarinin is a 1:1 mixture containing the highly active (-)-enantiomer, it provides a different and potentially more potent starting point for antiviral research compared to using pure sesamin.

Evidence DimensionFMDV 3Dpol Inhibition (IC50)
Target Compound DataDL-Asarinin (contains 50% (-)-Asarinin with IC50 of 10.37 µM)
Comparator Or Baseline(+)-Asarinin (Sesamin) with IC50 of 74.89 µM
Quantified DifferenceThe active enantiomer in DL-Asarinin is ~7.2x more potent than the comparator.
ConditionsCell-based FMDV minigenome assay measuring GFP expression.

This makes DL-Asarinin a more relevant choice than sesamin for research programs targeting viral polymerases where this specific stereochemical configuration is advantageous.

Superior Cytotoxicity in Cancer Cell Lines Over Sesamin

The stereochemical difference between asarinin and sesamin directly translates to a quantifiable difference in cytotoxicity against human breast cancer cells (MCF-7). In a comparative study, asarinin demonstrated an IC50 value of 67.25 µM, while sesamin was significantly less cytotoxic with an IC50 of 98.57 µM. This indicates that the asarinin configuration is more potent in this specific cancer cell model. Procuring DL-Asarinin provides direct access to this more active stereoisomer, which is absent in pure sesamin.

Evidence DimensionCytotoxicity (IC50)
Target Compound DataAsarinin (present in DL-Asarinin) = 67.25 µM
Comparator Or BaselineSesamin = 98.57 µM
Quantified DifferenceAsarinin is ~1.46x more potent than sesamin.
ConditionsAssay on human breast cancer cells (MCF-7).

For screening programs in oncology, selecting DL-Asarinin over sesamin offers a higher probability of identifying cytotoxic effects and establishing more potent structure-activity relationships.

Synthetic Accessibility and Standardized Purity for Reproducible Assays

DL-Asarinin can be reliably produced via synthetic routes, including the acid-catalyzed epimerization of sesamin, yielding a defined 1:1 racemic mixture. This process provides a high-purity material free from the contaminants and compositional variability inherent in natural plant extracts. Unlike isolating a single enantiomer, which requires costly chiral separation or complex asymmetric synthesis, the preparation of the racemate is more straightforward. This makes DL-Asarinin a cost-effective and reliable choice for use as a reference standard, for developing analytical methods, and as a consistent starting material for further chemical modification.

Evidence DimensionProcurement & Process Control
Target Compound DataDefined racemic mixture via controlled synthesis/epimerization.
Comparator Or BaselineVariable composition of natural extracts; complex/costly chiral separation for single enantiomers.
Quantified DifferenceNot applicable (qualitative process advantage).
ConditionsStandard chemical synthesis and purification protocols.

This ensures high batch-to-batch consistency and purity, which is critical for reproducible results in regulated environments, quantitative studies, and scalable synthesis projects.

Antiviral Drug Discovery Programs

As a starting point for developing novel antivirals, particularly against RNA viruses. The demonstrated high potency of the (-)-asarinin enantiomer against FMDV polymerase makes the racemic mixture a more potent and economically viable screening compound than its epimer, sesamin.

Oncology Lead Compound Identification

For use in cytotoxicity screening assays against cancer cell lines where the asarinin stereochemistry has shown a potency advantage. Its superior activity against MCF-7 cells compared to sesamin justifies its selection for identifying new anticancer leads.

Analytical Reference Material and Quality Control

As a certified reference material for the identification and quantification of asarinin in complex matrices such as natural product extracts, processed oils, or formulated products. Its synthetic purity ensures accurate calibration and validation of analytical methods like HPLC and GC-MS.

Precursor for Semi-Synthesis of Novel Bioactive Derivatives

Serves as a well-defined, achiral (as a 1:1 mixture) starting material for synthetic derivatization. This allows chemists to build molecular complexity without the confounding factor of a pre-existing single stereocenter, simplifying reaction pathways and product analysis.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Exact Mass

354.11033829 Da

Monoisotopic Mass

354.11033829 Da

Heavy Atom Count

26

Appearance

Solid powder

Melting Point

123 - 124 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FY3S29JVC9
S7946O4P76

MeSH Pharmacological Classification

Anticholesteremic Agents

Other CAS

81602-22-4
607-80-7

Wikipedia

Sesamin

Dates

Last modified: 08-15-2023

Sesamin and sesamolin rescues Caenorhabditis elegans from Pseudomonas aeruginosa infection through the attenuation of quorum sensing regulated virulence factors

V T Anju, Siddhardha Busi, Sampathkumar Ranganathan, Dinakara Rao Ampasala, Sandeep Kumar, Kitlangki Suchiang, Ranjith Kumavath, Madhu Dyavaiah
PMID: 33932548   DOI: 10.1016/j.micpath.2021.104912

Abstract

Pseudomonas aeruginosa is an opportunistic pathogen emerging as a public health threat owing to their multidrug resistance profiles. The quorum sensing systems of P. aeruginosa play a pivotal role in the regulation of virulence and act as the target for the development of alternative therapeutics. The study discussed about anti-quorum sensing and antibiofilm properties of lignans (sesamin and sesamolin) found in Sesamum indicum (L.) against P. aeruginosa. The effect of lignans, sesamin and sesamolin on LasR/RhlR mediated virulence factor production, biofilm formation and bacterial motility were studied. To elucidate the mechanism of action of lignans on QS pathways, QS gene expression and in depth in silico analysis were performed. Both the lignans exerted anti-quorum sensing activity at 75 μg/ml without affecting the growth of bacteria. SA and SO exhibited decreased production of virulence factors such as pyocyanin, proteases, elastase and chitinase. The important biofilm constituents of P. aeruginosa including alginate, exopolysaccharides and rhamnolipids were strongly affected by the lignans. Likewise, plausible mechanism of action of lignans were determined through the down regulation of QS regulated gene expression, molecular docking and molecular simulation studies. The in vitro analysis was supported by C. elegans infection model. SA and SO rescued pre-infected worms within 8 days of post infection and reduced the colonization of bacteria inside the intestine due to the anti-infective properties of lignans. The lignans exhibited profound action on Las pathway rather than Rhl which was elucidated through in vitro and in silico assays. In silico pharmacokinetic analysis portrayed the opportunities to employ ligands as potential therapeutics for human use. The deep insights into the anti-QS, anti-biofilm and mechanism of action of lignans can contribute to the development of novel anti-infectives against pseuodmonal infections.


Ptehoosines A and B: Two new sesamin-type sesquilignans with antiangiogenic activity from Pterocephalus hookeri (C.B. Clarke) Höeck

Zhao-Yue Dong, Lin Wei, Hui-Qiang Lu, Qing-Hong Zeng, Fan-Cheng Meng, Guo-Wei Wang, Xiao-Zhong Lan, Zhi-Hua Liao, Min Chen
PMID: 33757847   DOI: 10.1016/j.fitote.2021.104886

Abstract

Two undescribed sesamin-type sesquilignans ptehoosines A (1) and B (2), together with 4 known lignans (3-6), were isolated from Pterocephalus hookeri (C.B. Clarke) Höeck which was widely used as traditional Tibetan medicine for treatment of rheumatoid arthritis. Their structures were determined by HR-ESI-MS, NMR analysis and CD experiment. The in vitro antiangiogenic effect of all isolated compounds against human umbilical vein endothelial cells (HUVECs) were evaluated by CCK-8 assay. Among them, compound 1 exhibited significant proliferative inhibition on HUVECs with IC
value of 32.82 ± 0.99 μM. Further in vitro study indicated 1 could arrest cell cycle at G0/G1 phase and reduce the migration of HUVECs. In vivo experiment exhibited 1 could inhibit tail vessels plexus in zebrafish. The above finding suggested that 1 was a promising lead compound against RA by inhibiting of angiogenesis.


Promotive effects of sesamin on proliferation and adhesion of intestinal probiotics and its mechanism of action

Mengxi Wang, Pan Liu, Lingyan Kong, Na Xu, Hong Lei
PMID: 33561518   DOI: 10.1016/j.fct.2021.112049

Abstract

The effect of sesamin on intestinal flora was studied by in vitro animal fecal anaerobic fermentation system, and were analyzed by 16S rDNA sequencing. Results showed that sesamin modulated the composition of intestinal microorganisms and reshaped gut microbiome. The abundance of probiotics Lactobacillaceae and Bifidobacteriaceae increased, while the abundance of Enterobacteriaceae decreased. The properties of probiotics (Bifidobacterium bifidum and Lactophilus acidophilus) adhesion to epithelial colon cells (NCM460) were assessed by gram staining and plate counting methods. Results showed that sesamin increased the adhesive index of probiotics. Analysis of RT-qPCR, Western blot and immunofluorescence staining indicated that sesamin up-regulated the expression of the adhesive protein (β-cadherin and E-cadherin) of NCM460 cells. In conclusion, sesamin could promote the proliferation and adhesion of intestinal probiotics leading to modulating gut microbiota, which provided basis for sesamin as a food-borne functional factor for improving intestinal health.


Sesamin protects against DSS-induced colitis in mice by inhibiting NF-κB and MAPK signaling pathways

Shuang Chen, Chun-Lei Zhang, Hai-Qing Shen, Xiao-Fei Zhou, Jing-He Li, Jia-Lin Yu, Qiang An, Ben-Dong Fu, Peng-Fei Yi
PMID: 33496702   DOI: 10.1039/d0fo00950d

Abstract

To investigate the protective effects and mechanisms of sesamin (SES) on dextran sulfate sodium (DSS)-induced experimental colitis in mice.
SES (50, 100, and 200 mg kg-1) were orally administered to C57BL/6 male mice after DSS instillation. The anti-inflammatory effect of SES on colonic damage was assessed by clinical, macroscopic, microscopic, and inflammatory signaling pathways.
It could be found that bodyweight and colon length of mice treated with DSS was significantly decreased while that were increased by SES treatment. SES treatment reduced the DAI values and improved the histopathology of the colon in the DSS-treated mice. SES also reduced TNF-α, IL-1β and IL-6 production caused by DSS. We also measured the expression of the phosphorylation of p65, IκB, p38, ERK and JNK protein and found that SES can alleviate colon damage via the NF-κB and MAPK signaling pathways. The findings of this study suggested that SES had anti-inflammatory effects on intestinal inflammation and can be used as a new therapeutic candidate for inflammatory bowel disease.


Sesamin alleviates diabetes-associated behavioral deficits in rats: The role of inflammatory and neurotrophic factors

Shahab Ghaderi, Masome Rashno, Ali Nesari, Seyed Esmaeil Khoshnam, Alireza Sarkaki, Layasadat Khorsandi, Yaghoob Farbood, Khodabakhsh Rashidi
PMID: 33440305   DOI: 10.1016/j.intimp.2020.107356

Abstract

Neuroinflammation and loss of neurotrophic support have key roles in the pathophysiology of diabetes-associated behavioral deficits (DABD). Sesamin (Ses), a major lignan of sesame seed and its oil, shows anti-hyperglycemic, anti-oxidative, and neuroprotective effects. The present study was designed to assess the potential protective effects of Ses against DABD and investigate the roles of inflammatory markers and neurotrophic factors in streptozotocin (STZ)-induced diabetic rats. After confirmation of diabetes, Ses (30 mg/kg/day; P.O.) or insulin (6 IU/rat/day; S.C.) was administered to rats for eight consecutive weeks. During the eighth-week period of the study, behavioral functions of the animals were evaluated by employing standard behavioral paradigms. Moreover, inflammation status, neurotrophic factors, and histological changes were assessed in the cerebral cortex and hippocampal regions of the rats. The results of behavioral tests showed that STZ-induced diabetes increased anxiety-/depression-like behaviors, decreased locomotor/exploratory activities, and impaired passive avoidance learning and memory. These DABD were accompanied by neuroinflammation, lack of neurotrophic support, and neuronal loss in both cerebral cortex and hippocampus of the rats. Intriguingly, chronic treatment with Ses improved all the above-mentioned diabetes-related behavioral, biochemical, and histological deficits, and in some cases, it was even more effective than insulin therapy. In conclusion, the results suggest that Ses was capable of improving DABD, which might be ascribed, at least partly, to the reduction of blood glucose level, inhibition of neuroinflammation, and potentiation of neurotrophic factors.


Sesamin attenuates carrageenan-induced lung inflammation through upregulation of A20 and TAX1BP1 in rats

He Ye, Liyan Sun, Jun Li, Yayun Wang, Junzhe Bai, Liang Wu, Qi Han, Zhiping Yang, Li Li
PMID: 33182047   DOI: 10.1016/j.intimp.2020.107009

Abstract

Sesamin is a major component in lignans of sesame seeds, has been described to possess a lot of biological activity. The main objective of our study was to investigate the inhibitory effect and novel molecular mechanisms of sesamin on carrageenan-induced lung inflammation in rats. Here we showed that sesamin can obviously reduce polymorphonuclear neutrophils infiltration and exudate volume. Further studies exhibited sesamin can inhibit cytokines release, polymorphonuclear neutrophils markers production and the degree of lung tissues injury. Western blot analysis revealed that sesamin can inhibit the TRAF6 expression and NF-κB pathway activation in lung tissue. We found that sesamin can increase the expression of A20 and TAX1BP1 in lung tissues, and the interaction between the two molecules. In conclusion, all these results demonstrated that sesamin can attenuate carrageenan-induced lung inflammation, the mechanisms that may be related to upregulation of the novel target A20 and TAX1BP1 which can negative regulation for NF-κB pathway. Importantly, this is the first evidence showing that TAX1BP1 can be as a novel regulatory target to attenuate the lung inflammation.


Simultaneous determination of asarinin, β-eudesmol, and wogonin in rats using ultraperformance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies following administration of standards and Gumiganghwal-tang

Seung-Hyun Jeong, Ji-Hun Jang, Hea-Young Cho, Yong-Bok Lee
PMID: 33169364   DOI: 10.1002/bmc.5021

Abstract

Asarinin, β-eudesmol, and wogonin have common antiangiogenic activities and have the potential for use in chemotherapy. Besides, they are multivalent substances that are combined in various herbal medicines. The purpose of this study was to develop a method for simultaneous analysis of asarinin, β-eudesmol, and wogonin, which are representative pharmacological components of Asarum heterotropoides, Atractylodes lancea, and Scutellaria baicalensis, respectively, in rat biosamples using ultraperformance liquid chromatography-tandem mass spectrometry. The three components were separated using 5 mm aqueous ammonium acetate containing 0.1% formic acid and acetonitrile as a mobile phase, equipped with a KINETEX core-shell C
column. The analysis was quantitated on a triple-quadrupole mass-spectrometer employing electrospray ionization, and operated in the multiple reaction monitoring mode. The chromatograms showed high resolution, sensitivity, and selectivity with no interference with plasma, urine, and feces constituents. The developed analytical method satisfied international guidance criteria and could be successfully applied to the pharmacokinetic (PK) studies evaluating oral bioavailability of asarinin, β-eudesmol, and wogonin after oral and intravenous administration and their urinary and fecal excretion ratios after oral administration to rats. Furthermore, the analysis was extended to PK studies following oral administration of Gumiganghwal-tang. This study was the first simultaneous analysis of the aforesaid three constituents in rat plasma, urine, and feces that also determined their PK parameters.


Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from

Wei-Ting Chang, Sheng-Nan Wu
PMID: 33233411   DOI: 10.3390/ijms21228816

Abstract

Gomisin A (Gom A), a lignan isolated from
, has been reported produce numerous biological activities. However, its action on the ionic mechanisms remains largely unanswered. The present experiments were undertaken to investigate the possible perturbations of Gom A or other related compounds on different types of membrane ionic currents in electrically excitable cells (i.e., pituitary GH
and pancreatic INS-1 cells). The exposure to Gom A led to the differential inhibition of peak and end-pulse components of voltage-gated Na
current (
) in GH
cells with effective IC
of 6.2 and 0.73 μM, respectively. The steady-state inactivation curve of
in the presence of Gom A was shifted towards a more hyperpolarized potential. However, neither changes in the overall current-voltage relationship nor those for the gating charge of the current were demonstrated. The application of neither morin (10 μM) nor hesperidin (10 μM) perturbed the strength of
, while sesamine could suppress it. However, in the continued presence of Gom A, the addition of sesamine failed to suppress
further. Gom A also effectively suppressed the strength of persistent
activated by long ramp voltage command, and further application of tefluthrin effectively attenuated Gom A-mediated inhibition of the current. The presence of Gom A mildly inhibited erg-mediated K
current, while a lack of change in the amplitude of hyperpolarization-activated cation current was observed in its presence. Under cell-attached current recordings, the exposure to Gom A resulted in the decreased firing of spontaneous action currents with a minimal change in AC amplitude. In pancreatic INS-1 cells, the presence of Gom A was also noticed to inhibit peak and end-pulse components of
differentially with the IC
of 5.9 and 0.84 μM, respectively. Taken together, the emerging results presented herein provide the evidence that Gom A can differentially inhibit peak and sustained
in endocrine cells (e.g., GH
and INS-1 cells).


(+)-Sesamin-oxidising CYP92B14 shapes specialised lignan metabolism in sesame

Erisa Harada, Jun Murata, Eiichiro Ono, Hiromi Toyonaga, Akira Shiraishi, Kosuke Hideshima, Masayuki P Yamamoto, Manabu Horikawa
PMID: 32955771   DOI: 10.1111/tpj.14989

Abstract

Sesamum spp. (sesame) are known to accumulate a variety of lignans in a lineage-specific manner. In cultivated sesame (Sesamum indicum), (+)-sesamin, (+)-sesamolin and (+)-sesaminol triglucoside are the three major lignans found richly in the seeds. A recent study demonstrated that SiCYP92B14 is a pivotal enzyme that allocates the substrate (+)-sesamin to two products, (+)-sesamolin and (+)-sesaminol, through multiple reaction schemes including oxidative rearrangement of α-oxy-substituted aryl groups (ORA). In contrast, it remains unclear whether (+)-sesamin in wild sesame undergoes oxidation reactions as in S. indicum and how, if at all, the ratio of the co-products is tailored at the molecular level. Here, we functionally characterised SrCYP92B14 as a SiCYP92B14 orthologue from a wild sesame, Sesamum radiatum, in which we revealed accumulation of the (+)-sesaminol derivatives (+)-sesangolin and its novel structural isomer (+)-7´-episesantalin. Intriguingly, SrCYP92B14 predominantly produced (+)-sesaminol either through ORA or direct oxidation on the aromatic ring, while a relatively low but detectable level of (+)-sesamolin was produced. Amino acid substitution analysis suggested that residues in the putative distal helix and the neighbouring heme propionate of CYP92B14 affect the ratios of its co-products. These data collectively show that the bimodal oxidation mechanism of (+)-sesamin might be widespread across Sesamum spp., and that CYP92B14 is likely to be a key enzyme in shaping the ratio of (+)-sesaminol- and (+)-sesamolin-derived lignans from the biochemical and evolutionary perspectives.


Lignans of Sesame (

Mebeaselassie Andargie, Maria Vinas, Anna Rathgeb, Evelyn Möller, Petr Karlovsky
PMID: 33562414   DOI: 10.3390/molecules26040883

Abstract

Major lignans of sesame sesamin and sesamolin are benzodioxol--substituted furofurans. Sesamol, sesaminol, its epimers, and episesamin are transformation products found in processed products. Synthetic routes to all lignans are known but only sesamol is synthesized industrially. Biosynthesis of furofuran lignans begins with the dimerization of coniferyl alcohol, followed by the formation of dioxoles, oxidation, and glycosylation. Most genes of the lignan pathway in sesame have been identified but the inheritance of lignan content is poorly understood. Health-promoting properties make lignans attractive components of functional food. Lignans enhance the efficiency of insecticides and possess antifeedant activity, but their biological function in plants remains hypothetical. In this work, extensive literature including historical texts is reviewed, controversial issues are critically examined, and errors perpetuated in literature are corrected. The following aspects are covered: chemical properties and transformations of lignans; analysis, purification, and total synthesis; occurrence in
and related plants; biosynthesis and genetics; biological activities; health-promoting properties; and biological functions. Finally, the improvement of lignan content in sesame seeds by breeding and biotechnology and the potential of hairy roots for manufacturing lignans in vitro are outlined.


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